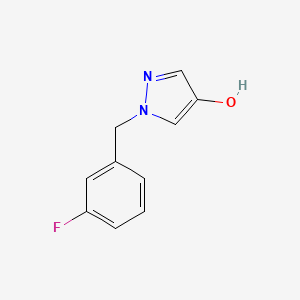

1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol

Description

Contextualization within Modern Chemical Sciences

The pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a foundational structure in medicinal chemistry and materials science. stmjournals.comarkat-usa.org Its unique chemical properties, including its aromaticity and ability to participate in hydrogen bonding, make it a versatile scaffold for the design of new functional molecules. researchgate.netsigmaaldrich.com Pyrazole derivatives are integral to numerous pharmaceutical drugs, demonstrating activities such as anti-inflammatory, anticancer, and antimicrobial effects. nih.govnih.gov The specific compound, 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol, is a member of this important class of molecules. The presence of a benzyl (B1604629) group at the N1 position, a hydroxyl group at the C4 position, and a fluorine atom on the benzyl ring suggests a molecule designed with specific properties in mind.

Research Rationale and Significance of Investigating this Chemical Entity

While specific research dedicated exclusively to this compound is not widely published, the rationale for its investigation can be inferred from studies on analogous structures. The incorporation of a fluorine atom into a drug candidate is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.govresearchgate.net The 3-fluoro-benzyl moiety, in particular, is of interest for its potential to influence interactions with biological targets through specific electronic effects and conformational preferences.

Overview of Current Research Trajectories Relevant to Pyrazole Derivatives

Current research on pyrazole derivatives is diverse and rapidly evolving. A significant area of focus is their application as inhibitors of protein kinases, which are crucial targets in cancer therapy. google.com The structural flexibility of the pyrazole scaffold allows for the design of highly selective inhibitors for specific kinases.

Furthermore, pyrazole-containing compounds continue to be explored for their anti-inflammatory properties, often targeting enzymes like cyclooxygenase (COX). nih.gov There is also growing interest in their use as antiviral and antifungal agents. nih.govnih.gov In the realm of materials science, pyrazoles are being investigated for their use in creating novel dyes, fluorescent probes, and agrochemicals. sigmaaldrich.com The synthesis of complex pyrazole derivatives often employs modern synthetic methods, including multicomponent reactions and transition-metal-catalyzed cross-couplings, to efficiently generate molecular diversity. nih.gov The Vilsmeier-Haack reaction, for instance, is a widely used method for the formylation of pyrazoles, creating key intermediates for further functionalization. stmjournals.comarkat-usa.orgresearchgate.netchemijournal.comigmpublication.org

Physicochemical Properties and Synthesis

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C10H9FN2O | 192.19 | Not available |

| 1-Benzyl-1H-pyrazol-4-ol | C10H10N2O | 174.20 | 10257-55-3 sigmaaldrich.com |

| 3-Fluoro-1H-pyrazole | C3H3FN2 | 86.07 | 14521-81-4 bldpharm.com |

| 1-(3-Fluorobenzyl)-4-nitro-1H-pyrazole | C10H8FN3O2 | 221.19 | 1007477-02-2 sigmaaldrich.com |

The synthesis of pyrazol-4-ols can be achieved through several routes. One common method involves the cyclocondensation of a β-dicarbonyl compound or its equivalent with hydrazine (B178648) or a substituted hydrazine. cdnsciencepub.com For this compound, a plausible synthetic route would involve the reaction of a suitably protected 1,3-dicarbonyl precursor with 3-fluorobenzylhydrazine. Another approach could be the treatment of a chalcone (B49325) oxide with the corresponding hydrazine. cdnsciencepub.com

Structure

3D Structure

Properties

IUPAC Name |

1-[(3-fluorophenyl)methyl]pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O/c11-9-3-1-2-8(4-9)6-13-7-10(14)5-12-13/h1-5,7,14H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNODEQUIHXGPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=C(C=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Fluoro Benzyl 1h Pyrazol 4 Ol

Retrosynthetic Analysis and Strategic Disconnections for the Pyrazole (B372694) Core

The synthesis of 1-(3-fluoro-benzyl)-1H-pyrazol-4-ol can be conceptually broken down through retrosynthetic analysis, a technique that deconstructs the target molecule into simpler, commercially available starting materials. youtube.comadvancechemjournal.com The key strategic disconnections for the pyrazole core of this target molecule primarily involve the bonds of the heterocyclic ring.

A primary disconnection strategy targets the C-N and N-N bonds of the pyrazole ring. This approach leads back to a 1,3-dicarbonyl compound or a synthetic equivalent and a substituted hydrazine (B178648). Specifically for this compound, this involves a disconnection to (3-fluorobenzyl)hydrazine and a 4-hydroxy-1,3-dicarbonyl synthon.

Another viable retrosynthetic approach involves a [3+2] cycloaddition reaction, a common method for constructing five-membered rings. thieme-connect.comorganic-chemistry.org In this case, the pyrazole ring is formed from a three-atom component and a two-atom component. This could involve the reaction of a diazo compound with an alkyne or an alkene followed by oxidation.

The functional group interconversion (FGI) is also a key consideration. The hydroxyl group at the C4 position of the pyrazole ring could be introduced at a later stage of the synthesis, for instance, by oxidation of a C-H bond or by hydrolysis of a suitable precursor like a 4-amino or 4-halo-pyrazole.

A plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis of this compound

Development and Optimization of Synthetic Routes

The synthesis of pyrazole derivatives has been extensively studied, and several methods can be adapted and optimized for the preparation of this compound. dergipark.org.tr

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. chemistryviews.orgbenthamdirect.commdpi.com A potential one-pot synthesis for this compound could involve the condensation of three components: (3-fluorobenzyl)hydrazine, an ethyl acetoacetate (B1235776) equivalent, and a source for the C4-hydroxyl group.

A study by Pramanik and colleagues describes a p-toluenesulfonic acid (p-TsOH) catalyzed one-pot, three-component synthesis of multifunctionalized pyrazole derivatives. chemistryviews.org This methodology, which utilizes cyclic β-diketones, arylglyoxals, and arylhydrazones, could be adapted for the target molecule. chemistryviews.org For instance, a reaction between (3-fluorobenzyl)hydrazine, a suitable β-ketoester, and an oxidizing agent in a one-pot fashion could yield the desired pyrazol-4-ol.

| Reaction Type | Components | Catalyst/Conditions | Advantages | Potential for Target Synthesis |

| Three-Component Reaction | Cyclic β-diketone, Arylglyoxal, Arylhydrazone | p-TsOH, DMF, 70 °C | High yields, broad scope, atom economy. chemistryviews.org | High, by adapting the diketone and hydrazine components. |

| Three-Component Reaction | Ketone, Aldehyde, Hydrazine | Nickel-based heterogeneous catalyst, Ethanol (B145695), RT | Environmentally friendly, reusable catalyst. mdpi.com | Moderate, requires a specific diketone for the 4-ol functionality. |

| Four-Component Reaction | Alkyl nitrile, Hydrazine derivative, Dialkyl acetylenedicarboxylate, Ethyl acetoacetate | CuFe2O4, Water, 60 °C | Good yields, use of water as a green solvent. | Moderate, the complexity might lead to side products. |

Stereoselective and Enantioselective Synthesis Approaches

While the target molecule this compound itself is not chiral, stereoselective synthesis becomes relevant if chiral centers are introduced into the substituents. Research by Park and Jeon details the stereoselective synthesis of novel pyrazole derivatives using tert-butanesulfinamide as a chiral auxiliary. rsc.orgrsc.org This approach involves the stereoselective addition of a lithium species to a chiral sulfinylimine, followed by cyclization to form the pyrazole ring. rsc.orgrsc.org Such a strategy could be employed if, for example, a chiral center was present on the benzyl (B1604629) group.

A [3+2] intramolecular dipolar cycloaddition reaction on chiral perhydro-1,3-benzoxazines has also been reported for the total regio- and stereoselective synthesis of perhydropyrrolo[3,4-c]pyrazole derivatives, showcasing the potential for high stereochemical control in pyrazole synthesis. thieme-connect.com

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles is crucial for developing sustainable synthetic methods. nih.govtandfonline.com For the synthesis of this compound, this can involve the use of environmentally benign solvents, catalysts, and energy sources.

Recent reviews highlight the advancements in the green synthesis of pyrazole scaffolds, emphasizing methods that avoid hazardous reagents and utilize renewable resources. nih.gov Strategies include microwave-assisted synthesis and the use of water or ethanol as solvents. nih.gov For instance, a study by Farooq and Ngaini reviews one-pot strategies for pyrazole synthesis from chalcones, which can be designed to be more environmentally friendly. benthamdirect.com Solvent-free reaction conditions, as described for the synthesis of pyrazole derivatives using tetrabutylammonium (B224687) bromide, also present a green alternative. tandfonline.com

| Green Chemistry Approach | Description | Advantages |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. researchgate.net | Reduced reaction times, increased yields. researchgate.net |

| Use of Green Solvents | Employs water, ethanol, or ionic liquids instead of hazardous organic solvents. nih.govnih.gov | Reduced environmental impact and toxicity. nih.govtandfonline.com |

| Solvent-Free Reactions | Reactions are conducted without a solvent, often with grinding (mechanochemistry). tandfonline.comrsc.org | Eliminates solvent waste, simplifies work-up. tandfonline.com |

| Use of Recyclable Catalysts | Employs heterogeneous or magnetically separable catalysts. mdpi.comnih.gov | Catalyst can be recovered and reused, reducing cost and waste. mdpi.comnih.gov |

Exploration of Precursor and Intermediate Chemistry

The synthesis of this compound relies on the availability and reactivity of key precursors. The primary precursors are (3-fluorobenzyl)hydrazine and a suitable three-carbon building block.

(3-Fluorobenzyl)hydrazine: This precursor can be synthesized from 3-fluorobenzaldehyde (B1666160) or 3-fluorobenzyl halide. The aldehyde can be converted to the hydrazine via reductive amination with hydrazine or through its hydrazone followed by reduction. The halide can react with hydrazine in a nucleophilic substitution reaction.

Three-Carbon Building Block: A variety of C3 synthons can be employed. Diethyl malonate or its derivatives are common starting points. For instance, formylation of diethyl malonate followed by reaction with (3-fluorobenzyl)hydrazine would lead to a pyrazole intermediate that could be further functionalized to introduce the 4-hydroxyl group. Alternatively, diketene (B1670635) can serve as a precursor to acetoacetic acid derivatives, which are classic starting materials for the Knorr pyrazole synthesis. jk-sci.comchemtube3d.com

A plausible synthetic route starting from 3-fluorobenzaldehyde is depicted below:

Scheme 1: Proposed Synthesis of this compound

Catalytic Strategies in the Synthesis of the Chemical Compound

Catalysis plays a pivotal role in the efficient and selective synthesis of pyrazoles. mdpi.comjetir.org Various catalytic systems, including acid, base, and metal catalysis, have been developed.

Acid Catalysis: The Knorr pyrazole synthesis, a cornerstone of pyrazole chemistry, is traditionally catalyzed by acids. jk-sci.com Brønsted acids like sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the condensation between a 1,3-dicarbonyl compound and a hydrazine. chemistryviews.orgjk-sci.com

Base Catalysis: Base-catalyzed methods are also prevalent. For instance, the condensation of chalcones with hydrazines to form pyrazolines, which can then be oxidized to pyrazoles, is often carried out in the presence of a base.

Metal Catalysis: Transition metal catalysis has emerged as a powerful tool for pyrazole synthesis, enabling novel bond formations and milder reaction conditions. organic-chemistry.org

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be used to construct alkynyl precursors for pyrazole synthesis. researchgate.net

Copper Catalysis: Copper-catalyzed reactions are widely used for the synthesis of N-aryl pyrazoles and for [3+2] cycloaddition reactions. organic-chemistry.org

Ruthenium Catalysis: Ruthenium catalysts have been employed for the dehydrogenative coupling of 1,3-diols with arylhydrazines to afford pyrazoles. organic-chemistry.org

Iron Catalysis: Iron-catalyzed regioselective synthesis of substituted pyrazoles from diarylhydrazones and vicinal diols has been reported. organic-chemistry.org

Silver Catalysis: Silver-catalyzed reactions of ynones with hydrazines provide an efficient route to trifluoromethylated pyrazoles. mdpi.com

For the synthesis of this compound, a simple acid-catalyzed condensation of (3-fluorobenzyl)hydrazine with a suitable 1,3-dicarbonyl precursor would be a straightforward and cost-effective approach.

| Catalyst Type | Example | Role in Pyrazole Synthesis | Reference |

| Brønsted Acid | p-Toluenesulfonic acid | Catalyzes condensation of dicarbonyls and hydrazines. | chemistryviews.org |

| Heterogeneous Catalyst | Nickel-based catalyst | Facilitates one-pot multicomponent synthesis. | mdpi.com |

| Transition Metal | Palladium Nanoparticles | Catalyzes Sonogashira coupling for precursor synthesis. | mdpi.com |

| Transition Metal | Copper(I) Iodide | Catalyzes cyclocondensation and C-H bond sulfenylation. | researchgate.net |

| Transition Metal | Ruthenium(III) chloride | Catalyzes dehydrogenative coupling of diols and hydrazines. | organic-chemistry.org |

Transition Metal Catalysis

Transition metal catalysis has become an indispensable tool in the synthesis of complex heterocyclic compounds, including pyrazoles. While a specific transition metal-catalyzed synthesis for this compound has not been reported, the general strategies involving transition metals in pyrazole synthesis are well-documented and could be adapted. These methods often involve the formation of the pyrazole ring through cross-coupling reactions or the functionalization of a pre-existing pyrazole core.

One such approach involves the copper-catalyzed coupling of arylboronic acids with Boc-protected diimide to generate the hydrazine precursor in situ, which then undergoes cyclocondensation with a 1,3-dicarbonyl compound. clockss.org This method offers a versatile route to N-aryl pyrazoles and could potentially be adapted for N-benzyl derivatives.

Another relevant transition metal-catalyzed reaction is the Suzuki coupling. For example, a process for preparing androgen receptor antagonists involves the Suzuki reaction between a pyrazole-5-boronic acid pinacol (B44631) ester and a bromo-substituted aromatic compound, catalyzed by bis(triphenylphosphine)palladium(II) chloride. researchgate.net Although this example leads to a C-C bond formation at the 5-position, similar strategies could be envisioned for the synthesis of N-substituted pyrazoles.

A representative example of a transition metal-catalyzed pyrazole synthesis is the nano-ZnO catalyzed condensation of ethyl acetoacetate and phenylhydrazine (B124118) to produce 3-methyl-1-phenyl-1H-pyrazol-5-ol. chemicalbook.com This reaction proceeds in high yield and demonstrates the utility of metal-based catalysts in pyrazole synthesis.

Table 1: Nano-ZnO Catalyzed Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol chemicalbook.com

| Entry | Catalyst | Amount (mol%) | Time (min) | Yield (%) |

| 1 | ZnO (Bulk) | 5 | 45 | 50 |

| 2 | TiO2 | 5 | 40 | 30 |

| 3 | Al2O3 | 5 | 45 | 55 |

| 4 | Nano-ZnO | 5 | 10 | 95 |

Organocatalysis and Biocatalysis

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, providing access to chiral molecules without the need for metal catalysts. In the context of pyrazole synthesis, organocatalysts can be employed to control the stereochemistry of reactions involving pyrazole-containing intermediates. For instance, the enantioselective synthesis of pyrazoles bearing a quaternary stereocenter has been achieved through an organocatalytic approach.

While specific organocatalytic or biocatalytic methods for the direct synthesis of this compound are not described in the reviewed literature, general principles of organocatalysis could be applied. For example, a multicomponent reaction for the synthesis of pyrano[2,3-c]pyrazoles has been effectively catalyzed by DABCO, a well-known organocatalyst.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. However, a review of the current literature did not yield specific examples of biocatalytic synthesis for this compound or closely related N-benzyl-4-hydroxypyrazoles. The development of such methods remains an area for future research.

A relevant example of an organocatalyzed reaction is the synthesis of pyrano[2,3-c]pyrazoles using DABCO as a catalyst.

Table 2: DABCO-Catalyzed Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

| Entry | Aldehyde | Malononitrile | Hydrazine | Yield (%) |

| 1 | 4-Chlorobenzaldehyde | Malononitrile | Phenylhydrazine | 92 |

| 2 | 4-Methylbenzaldehyde | Malononitrile | Phenylhydrazine | 90 |

| 3 | 4-Methoxybenzaldehyde | Malononitrile | Phenylhydrazine | 88 |

| 4 | 2-Nitrobenzaldehyde | Malononitrile | Phenylhydrazine | 85 |

Advanced Analytical Characterization Techniques for 1 3 Fluoro Benzyl 1h Pyrazol 4 Ol

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable tools for probing the molecular structure and assessing the purity of chemical compounds. A combination of different spectroscopic methods provides a holistic view of the molecule, from its atomic connectivity to its functional groups and electronic properties.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of a molecule in solution. For 1-(3-fluoro-benzyl)-1H-pyrazol-4-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for complete structural assignment.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each of the protons in the molecule. The benzyl (B1604629) CH₂ protons would likely appear as a singlet, while the protons on the pyrazole (B372694) and benzene (B151609) rings would exhibit characteristic splitting patterns (e.g., doublets, triplets, multiplets) due to spin-spin coupling with neighboring protons. The chemical shift of the pyrazole protons would confirm the substitution pattern on the heterocyclic ring. researchgate.net The hydroxyl proton on the pyrazole ring might appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments in the molecule. The presence of the fluorine atom would induce C-F coupling, which would be observable as doublets for the carbons in the fluorobenzyl group. The chemical shifts of the pyrazole ring carbons would confirm the position of the substituents. researchgate.net

| Functional Group | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Benzyl CH₂ | 5.0 - 5.5 | 50 - 60 |

| Aromatic CH (Fluorobenzyl) | 6.8 - 7.5 | 110 - 140 |

| Pyrazole CH | 7.0 - 8.0 | 120 - 140 |

| Pyrazole C-OH | - | 150 - 160 |

| Pyrazole C-substituted | - | 130 - 150 |

| Aromatic C-F | - | 160 - 165 (with J-coupling) |

| Aromatic C-H | - | 115 - 130 |

| Aromatic C-substituted | - | 135 - 145 |

Note: The exact chemical shifts are dependent on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. govinfo.gov For this compound, HRMS would be used to measure the exact mass of the molecular ion, which can then be used to confirm the molecular formula. nist.gov The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

The expected monoisotopic mass of this compound (C₁₀H₉FN₂O) can be calculated and compared with the experimentally determined value. Fragmentation patterns observed in the mass spectrum, often induced by techniques like collision-induced dissociation (CID), can provide further structural information by revealing stable fragments of the molecule.

| Parameter | Value |

| Molecular Formula | C₁₀H₉FN₂O |

| Calculated Monoisotopic Mass | 192.0699 g/mol |

| Expected Ion | [M+H]⁺, [M-H]⁻, or M⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. researchgate.net

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), the C-H stretches of the aromatic and benzyl groups (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), the C=C and C=N stretching vibrations of the aromatic and pyrazole rings (in the 1400-1600 cm⁻¹ region), and a strong band for the C-F stretch (typically in the 1000-1300 cm⁻¹ region).

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric stretching vibrations of the aromatic rings would be expected to show strong Raman signals.

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| O-H Stretch (hydroxyl) | 3200-3600 (broad) | Weak |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| Benzyl C-H Stretch | 2850-2960 | Moderate |

| C=C/C=N Stretch (aromatic/pyrazole) | 1400-1600 | Strong |

| C-F Stretch | 1000-1300 | Moderate |

| C-O Stretch | 1200-1300 | Weak |

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. researchgate.netscience-softcon.de The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* transitions of the pyrazole and fluorobenzyl rings. The position and intensity of these bands (λ_max and ε) are characteristic of the conjugated system. The presence of the hydroxyl group on the pyrazole ring may also influence the electronic transitions.

| Transition Type | Expected Wavelength Range (nm) |

| π → π* (Pyrazole ring) | 200 - 250 |

| π → π* (Fluorobenzyl ring) | 250 - 280 |

Chromatographic Separations and Purity Profiling

Chromatographic techniques are essential for separating the target compound from impurities and for determining its purity. nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile organic compounds. researchgate.net A robust HPLC method would be developed to separate this compound from any starting materials, by-products, or degradation products.

Method development would involve optimizing several parameters:

Stationary Phase: A reversed-phase C18 column is commonly used for the separation of moderately polar compounds like the target molecule.

Mobile Phase: A mixture of an aqueous buffer (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be used. A gradient elution, where the proportion of the organic modifier is increased over time, would likely be employed to ensure the efficient elution of all components.

Detection: A UV detector set at a wavelength where the compound exhibits strong absorbance (determined from the UV-Vis spectrum) would be used for quantification. A Diode Array Detector (DAD) could be employed to obtain UV spectra of all eluting peaks, which aids in peak identification and purity assessment.

A typical HPLC method for a similar compound might look like this:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

The purity of the synthesized this compound would be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) Applications

Gas chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. For this compound, GC, particularly when coupled with a mass spectrometer (GC-MS), serves as an invaluable tool for assessing its purity and identifying potential impurities. The successful GC analysis of pyrazole derivatives often depends on the selection of an appropriate stationary phase and temperature programming.

Research on the analysis of pyrazole pesticides in complex matrices, such as tea leaves, has demonstrated the utility of Fast GC coupled with high-resolution time-of-flight mass spectrometry (FastGC-HRTOFMS). jeol.com This approach allows for rapid analysis times and the generation of high-resolution mass spectra, which is crucial for the accurate identification of co-eluting impurities. jeol.com For this compound, a similar approach would likely be effective. The fluorobenzyl group and the pyrazolol core contribute to a moderate volatility, making it amenable to GC analysis.

In a typical GC-MS analysis of this compound, the molecule would undergo fragmentation in the mass spectrometer, yielding a characteristic fragmentation pattern. Based on the analysis of other pyrazole compounds, key fragmentation pathways could involve the cleavage of the benzyl group, loss of the fluorine atom, and fragmentation of the pyrazole ring. researchgate.net A hypothetical fragmentation pattern is presented in the table below.

Table 1: Hypothetical GC-MS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) |

| [M]+• | Molecular Ion | 192.07 |

| [M - F]+ | Loss of Fluorine | 173.07 |

| [M - C7H6F]+ | Cleavage of Fluorobenzyl Group | 83.03 |

| [C7H6F]+ | Fluorobenzyl Cation | 109.04 |

Note: The m/z values are theoretical and would be confirmed by experimental data.

Furthermore, studies on the GC-MS analysis of transformation products of 1,1-dimethylhydrazine (B165182) have successfully identified various pyrazole derivatives in aqueous solutions, highlighting the robustness of GC-MS for the analysis of this class of compounds even in complex environmental samples. mdpi.com

Chiral Chromatography for Enantiomeric Purity

The presence of a stereocenter in a molecule necessitates the use of chiral chromatography to separate and quantify the enantiomers. While this compound itself is not chiral, many of its derivatives or related compounds in drug discovery are. The principles of chiral chromatography are therefore highly relevant in the broader context of pyrazole chemistry.

The enantioselective separation of chiral N1-substituted-1H-pyrazoles has been successfully achieved using high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be particularly effective. For instance, Lux cellulose-2 and Lux amylose-2 columns have demonstrated excellent chiral recognition abilities for a range of pyrazole derivatives. researchgate.net

The choice of mobile phase is critical in achieving optimal separation. Both normal-phase (e.g., hexane/alcohol mixtures) and polar organic modes can be employed, with the latter often providing faster analysis times. researchgate.net The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, and steric hindrance) between the enantiomers and the chiral selector of the CSP.

Table 2: Illustrative Chiral HPLC Separation Parameters for a Hypothetical Chiral Pyrazole Derivative

| Parameter | Condition |

| Column | Lux Cellulose-2 |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

This methodology would be directly applicable to determine the enantiomeric purity of any chiral derivatives of this compound that may be synthesized.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, obtaining a single crystal suitable for X-ray diffraction would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Numerous studies have reported the single-crystal X-ray structures of various pyrazole derivatives, confirming their molecular geometries and intermolecular interactions. nih.govnih.govresearchgate.netnih.gov These studies have been instrumental in understanding the structure-activity relationships of biologically active pyrazoles. For example, the crystal structure of a pyrazole-pyrazoline hybrid derivative was determined to understand its anticancer properties. nih.gov

An X-ray crystallographic analysis of this compound would be expected to reveal key structural features, such as the planarity of the pyrazole ring and the orientation of the 3-fluorobenzyl substituent. Furthermore, the analysis would elucidate the hydrogen bonding network formed by the hydroxyl group of the pyrazolol ring, which plays a crucial role in the crystal packing.

Table 3: Expected Crystallographic Data Parameters for this compound

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |

| Bond Lengths & Angles | Precise measurements of all atomic connections |

| Hydrogen Bonding | Details of intermolecular interactions |

| Final R-factor | Indicator of the quality of the structural model |

Note: The specific values for these parameters can only be determined through experimental analysis.

Hybrid and Hyphenated Analytical Techniques for Comprehensive Analysis

To gain a comprehensive understanding of a compound's properties and its behavior in complex mixtures, hybrid or hyphenated analytical techniques are indispensable. nih.govchromatographytoday.com These techniques combine the separation power of chromatography with the specificity of spectroscopic detection.

For the analysis of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly powerful hyphenated technique. LC is well-suited for the separation of polar and non-volatile compounds that are not amenable to GC. Coupling LC with MS allows for the sensitive detection and identification of the target compound and any related impurities or metabolites. The use of LC-MS has been reported for the characterization and quantification of various pyrazole derivatives. nih.govnih.govacs.org

Another valuable hyphenated technique is Liquid Chromatography-Nuclear Magnetic Resonance spectroscopy (LC-NMR). While less common than LC-MS, LC-NMR provides detailed structural information about the separated components in real-time, which can be crucial for the unambiguous identification of unknown impurities or degradation products. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS), as discussed earlier, is a cornerstone hyphenated technique for volatile compounds. slideshare.net The combination of GC's high-resolution separation with the detailed structural information from MS makes it a primary tool for purity assessment and impurity profiling of this compound, assuming sufficient volatility and thermal stability. researchgate.net

Table 4: Overview of Hyphenated Techniques for the Analysis of this compound

| Technique | Separation Principle | Detection Principle | Key Applications |

| GC-MS | Volatility & Polarity | Mass-to-Charge Ratio | Purity testing, impurity identification, fragmentation analysis |

| LC-MS | Polarity & Partitioning | Mass-to-Charge Ratio | Analysis of non-volatile compounds, metabolite studies |

| LC-NMR | Polarity & Partitioning | Nuclear Spin Transitions | Unambiguous structure elucidation of separated components |

The strategic application of these advanced analytical techniques is essential for the thorough characterization of this compound, ensuring a complete understanding of its chemical identity, purity, and structural features.

Computational Chemistry and Molecular Modeling of 1 3 Fluoro Benzyl 1h Pyrazol 4 Ol

Quantum Mechanical (QM) Calculations for Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic properties of 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol. These methods solve the Schrödinger equation for the molecule, providing detailed information about electron distribution, orbital energies, and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical method that balances computational cost with accuracy, making it ideal for studying organic molecules like pyrazole (B372694) derivatives. eurasianjournals.comaip.org DFT calculations can determine the optimized molecular geometry, electron density distribution, and frontier molecular orbitals (HOMO and LUMO), which are key to understanding the molecule's stability and reactivity. aip.orgresearchgate.net

For this compound, DFT studies would reveal how the electron-withdrawing fluorine atom on the benzyl (B1604629) group and the electron-donating hydroxyl group on the pyrazole ring influence the electronic properties of the entire molecule. The molecular electrostatic potential (MEP) map, another output of DFT calculations, would visualize the regions of positive and negative charge, indicating likely sites for electrophilic and nucleophilic attack. aip.orgresearchgate.net

Illustrative DFT-Calculated Properties for this compound

| Property | Illustrative Value | Significance |

|---|---|---|

| Total Energy | -845.2 Hartrees | Indicates the stability of the molecule's optimized geometry. |

| HOMO Energy | -6.5 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical reactivity and stability. aip.org |

Note: The data in this table is illustrative and represents typical values for a molecule of this nature, as specific computational results for this compound are not available in published literature.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. acs.org These methods are often more computationally intensive than DFT but can provide highly accurate results for molecular energies, reaction barriers, and transition states. rsc.org

For this compound, ab initio calculations could be employed to precisely determine the energetics of different tautomeric forms of the pyrazole ring and to study the reaction mechanisms at a fundamental level. acs.org By calculating the energy profile of a potential reaction, researchers can predict the feasibility and kinetics of chemical transformations, offering insights into the molecule's reactivity. rsc.org

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While quantum mechanics provides a detailed electronic picture, molecular mechanics and dynamics are better suited for studying the movement and conformational flexibility of larger systems over time. eurasianjournals.comeurasianjournals.com

The this compound molecule possesses conformational flexibility, primarily due to the rotation around the single bond connecting the benzyl group to the pyrazole ring. osi.lv Conformational analysis, using molecular mechanics (MM) force fields, can systematically explore the potential energy surface to identify low-energy conformers and the rotational barriers between them. nih.goviu.edu.sa

Molecular dynamics (MD) simulations further explore this conformational space by simulating the atomic motions over time, providing a dynamic view of the molecule's flexibility and the probability of occupying different conformational states. nih.govnih.gov

Hypothetical Potential Energy Scan for Benzyl Group Rotation

| Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) | Conformation Description |

|---|---|---|

| 0° | 5.0 | Eclipsed (high energy) |

| 60° | 0.5 | Gauche |

| 120° | 4.5 | Eclipsed (high energy) |

Note: This table is a hypothetical representation of a potential energy scan for the rotation of the benzyl group, illustrating the concept of conformational analysis. Actual values would require specific calculations.

The behavior of this compound can be significantly influenced by its environment, particularly the solvent. MD simulations are powerful tools for studying solvation effects. researchgate.net By placing the molecule in a simulation box filled with explicit solvent molecules (like water), MD can model how the solvent organizes around the solute and affects its conformation and dynamics. psgcas.ac.in

The hydroxyl group of the pyrazole ring is capable of forming hydrogen bonds with solvent molecules or other solute molecules, and these interactions can be explicitly studied with MD. researchgate.net Understanding these intermolecular forces is crucial for predicting properties like solubility and how the molecule might interact with biological targets. Solvation can also be modeled using implicit solvent models, such as the Polarizable Continuum Model (PCM), which can be combined with QM calculations to understand how the solvent affects electronic properties. psgcas.ac.inresearchgate.net

Prediction of Spectroscopic Parameters and Validation

Computational chemistry is instrumental in predicting spectroscopic properties, which aids in the interpretation of experimental data. nih.gov

DFT and other quantum mechanical methods can accurately predict nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), which are highly sensitive to the electronic environment of each atom. nih.govjocpr.comresearchgate.net By comparing calculated spectra with experimental ones, the structural assignment of a synthesized compound can be confirmed. nih.gov

Similarly, vibrational frequencies from IR spectroscopy can be calculated. jocpr.comnih.gov These calculations help in assigning the vibrational modes observed in experimental IR spectra to specific molecular motions, such as the stretching and bending of bonds. nih.gov

Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). nih.govnih.gov These calculations provide information on the wavelengths of maximum absorption and the nature of the electronic excitations, such as π → π* transitions. researchgate.net

Illustrative Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Technique | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR (pyrazole C-H) | 7.5 ppm | 7.4 ppm |

| ¹³C NMR (C-OH) | 155 ppm | 154 ppm |

| IR (O-H stretch) | 3400 cm⁻¹ | 3350 cm⁻¹ |

| UV-Vis (λmax) | 250 nm | 252 nm |

Note: This table provides an illustrative comparison to demonstrate the typical accuracy of computational predictions against experimental results for similar pyrazole derivatives.

Ligand-Based and Structure-Based Computational Design Strategies

In the absence of a known specific biological target for this compound, both ligand-based and structure-based computational design strategies offer theoretical frameworks for exploring its potential therapeutic applications.

Ligand-Based Design: This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. By comparing this compound to a database of compounds with known activities, it is possible to generate hypotheses about its potential targets. Key ligand-based methods include Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore modeling.

QSAR models correlate variations in the physicochemical properties of a series of compounds with their biological activities. For a hypothetical series of pyrazole analogs, a QSAR study could elucidate the contributions of substituents at various positions to a specific biological endpoint.

Table 1: Hypothetical Physicochemical Descriptors for a QSAR Model of Pyrazole Analogs

| Descriptor | Description | Potential Influence on Activity |

| cLogP | Lipophilicity | Affects membrane permeability and binding to hydrophobic pockets. |

| Molecular Weight | Size of the molecule | Can influence steric interactions with a binding site. |

| Polar Surface Area | Sum of surfaces of polar atoms | Important for hydrogen bonding and solubility. |

| Number of H-bond Donors/Acceptors | Capacity for hydrogen bonding | Crucial for specific interactions with biological targets. |

| Aromatic Ring Count | Presence of aromatic systems | Can participate in π-π stacking interactions. |

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target. A pharmacophore model for a class of enzyme inhibitors, for instance, might consist of a hydrogen bond donor, a hydrogen bond acceptor, and a hydrophobic feature in a specific spatial arrangement. The structure of this compound could then be aligned with this model to assess its potential for similar inhibitory activity.

Structure-Based Design: When the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is known, structure-based design methods can be employed to predict how a ligand will bind and to design new molecules with improved affinity and selectivity. Molecular docking is a primary technique in this approach.

Molecular docking simulations would place this compound into the binding site of a target protein and predict the preferred binding orientation and affinity. The scoring functions used in docking programs estimate the free energy of binding, providing a rank-ordering of potential ligands.

For example, if this compound were to be investigated as a potential kinase inhibitor, it would be docked into the ATP-binding site of a specific kinase. The simulation would reveal potential hydrogen bonds between the pyrazol-4-ol moiety and backbone residues of the hinge region, as well as hydrophobic interactions involving the 3-fluoro-benzyl group.

Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target

| Parameter | Value | Interpretation |

| Binding Affinity (kcal/mol) | -8.5 | A theoretical estimation of the strength of the interaction. |

| Interacting Residues | Hinge Region: Met123, Glu121Hydrophobic Pocket: Leu56, Val64, Ile135 | Key amino acids in the binding site forming favorable contacts. |

| Hydrogen Bonds | OH of pyrazole with Met123 backbone NHN2 of pyrazole with Glu121 side chain | Specific polar interactions that contribute to binding affinity. |

| Hydrophobic Interactions | Fluorobenzyl ring with Leu56, Val64, Ile135 | Non-polar interactions stabilizing the ligand in the binding site. |

Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-protein complex. An MD simulation would track the movements of the atoms in the system over time, assessing the stability of the predicted binding pose and providing a more refined estimation of the binding free energy.

By integrating these computational strategies, researchers can prioritize the synthesis and biological evaluation of compounds, thereby accelerating the drug discovery process. The insights gained from in-silico modeling of this compound can guide the design of future analogs with potentially enhanced biological activity.

Structure Activity Relationship Sar Studies of 1 3 Fluoro Benzyl 1h Pyrazol 4 Ol Derivatives

Design and Synthesis of Analogues and Derivatives of the Chemical Compound

The design of analogues of 1-(3-fluoro-benzyl)-1H-pyrazol-4-ol focuses on systematic structural modifications to probe and optimize biological activity. The synthetic strategies for pyrazole (B372694) derivatives are well-established, allowing for extensive structural diversification. researchgate.netnih.gov

A primary and versatile method for synthesizing the pyrazole core is the cyclocondensation reaction between a 1,3-difunctional compound, such as a 1,3-diketone, and a hydrazine (B178648) derivative. nih.govnih.gov To synthesize the parent compound, this compound, (3-fluorobenzyl)hydrazine would be reacted with a suitable 1,3-dicarbonyl equivalent that facilitates the introduction of the 4-hydroxyl group.

The design of derivatives involves several key modification points:

Substitution on the Benzyl (B1604629) Ring: Analogues can be created by altering the position or nature of the substituent on the benzyl ring. For example, moving the fluorine atom from the meta (3-position) to the ortho or para positions, or replacing it with other halogen atoms (Cl, Br) or electron-donating/-withdrawing groups.

Modification of the Pyrazole Ring: Substituents can be introduced at the C3 and C5 positions of the pyrazole ring. These positions are often substituted with alkyl, aryl, or other functional groups to modulate the electronic and steric properties of the molecule. researchgate.net

Alteration of the 4-Position Linker: The hydroxyl group at the C4 position is a key feature. Derivatives can be designed by converting the hydroxyl group into ethers, esters, or other functional groups to explore the impact on hydrogen bonding and polarity.

A general synthetic approach to create a library of such derivatives often starts with the Vilsmeier-Haack reaction of hydrazones to produce 1,3-disubstituted-1H-pyrazole-4-carbaldehydes, which serve as versatile intermediates for further modifications. nih.gov Another common route involves the 1,3-dipolar cycloaddition of nitrilimines with appropriate alkenes. nih.gov These established synthetic pathways provide a robust platform for generating a diverse set of analogues for SAR studies. rsc.orgnih.gov

Elucidation of Structural Determinants for Biological Activity (Preclinical)

Preclinical evaluation of synthesized analogues is crucial for identifying the structural features essential for biological activity. For pyrazole derivatives, SAR studies have revealed several key determinants. researchgate.netnih.gov

The N1-substituent, in this case, the 3-fluorobenzyl group, plays a significant role in orienting the molecule within a biological target's binding site. The fluorine atom's electronegativity and position can influence binding affinity and metabolic stability. SAR studies on related 1-benzyl-1H-pyrazole derivatives have shown that the substitution pattern on the benzyl ring is critical for potency. nih.gov

The pyrazole core itself acts as a critical scaffold. nih.gov The substituents at the C3, C4, and C5 positions are known to modulate activity:

C4-Position: The hydroxyl group at the C4 position can act as a crucial hydrogen bond donor or acceptor, anchoring the molecule to its target. Modifications at this site can dramatically alter biological activity.

Preliminary SAR analysis of related pyrazole derivatives often shows that a delicate balance between hydrophobic and hydrophilic substituents is necessary for optimal activity. researchgate.netnih.gov For example, studies on 2-(pyrazol-4-yl)-1,3,4-oxadiazoles revealed that the length of an alkyl linker significantly impacted antibacterial efficacy, indicating the importance of spatial and hydrophobic parameters. nih.gov Similarly, for 1H-pyrazole-1-carbothioamide derivatives acting as EGFR kinase inhibitors, specific matrix descriptors related to molecular structure were found to be highly influential. nih.gov

nih.govresearchgate.netnih.govevitachem.comresearchgate.netnih.gov| Structural Position | Modification | General Impact on Biological Activity | Reference |

|---|---|---|---|

| N1-Benzyl Ring | Varying substituent (e.g., F, Cl, CH3) and position (ortho, meta, para) | Crucial for binding orientation and potency. The nature and position of the substituent can significantly alter interaction with the target protein. | |

| C3-Position | Introduction of alkyl or aryl groups | Affects steric and electronic properties. Can influence selectivity and potency. | |

| C4-Position | Modification of the hydroxyl group (e.g., to ether or ester) | Impacts hydrogen bonding capability, which is often critical for anchoring the molecule in the binding site. | |

| C5-Position | Introduction of various functional groups | Modulates the overall lipophilicity and electronic profile of the molecule. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. ej-chem.org This approach is invaluable in medicinal chemistry for understanding SAR on a quantitative level and for designing new, more potent compounds. researchgate.net

For pyrazole derivatives, various QSAR models have been developed to predict activities such as anticancer, anticonvulsant, and enzyme inhibition. researchgate.netresearchgate.netnih.govresearchgate.net These models are built by calculating a range of molecular descriptors for each compound in a series and then using statistical methods to find the best correlation with the observed biological activity. nih.gov

The activity of pyrazole derivatives is often correlated with a combination of electronic, steric, and hydrophobic properties. nih.gov These properties are quantified using physicochemical descriptors calculated from the molecular structure.

Key descriptors identified in QSAR studies of pyrazole analogues include:

Electronic Descriptors:

Dipole Moment (μ): Reflects the polarity of the molecule, which influences its interaction with polar residues in a binding site. researchgate.netnih.gov

Energy of the Lowest Unoccupied Molecular Orbital (ϵLUMO): Relates to the molecule's ability to accept electrons and can be important in charge-transfer interactions. researchgate.netdergipark.org.tr

Topological and Steric Descriptors:

Topological Polar Surface Area (TPSA): Represents the surface area of polar atoms and is a good predictor of membrane permeability. dergipark.org.trmdpi.com

Solvent Accessible Surface Area (SASA): Measures the surface area of the molecule accessible to a solvent, which relates to its solubility and interaction with the biological environment. nih.gov

Hydrophobic Descriptors:

LogP (Octanol-Water Partition Coefficient): A measure of the molecule's lipophilicity, which affects its ability to cross cell membranes and its binding to hydrophobic pockets in proteins. mdpi.com

A QSAR study on 1H-pyrazole-5-carboxylic acid derivatives identified a six-parameter model that included dipole moment, ϵLUMO, and polar surface area as significant descriptors for anti-seizure activity. researchgate.netdergipark.org.tr In another study on pyrazole analogs with antitumor activity, dipole moment, excitation energy, LUMO energy, and solvent-accessible surface area were found to be key descriptors. nih.gov

researchgate.netnih.govdergipark.org.trmdpi.commdpi.comnih.gov| Descriptor Type | Descriptor Name | Typical Correlation with Biological Activity | Reference |

|---|---|---|---|

| Electronic | Dipole Moment (μ) | Often correlates with binding affinity through polar interactions. | |

| Electronic | Energy of LUMO (ϵLUMO) | Can be related to the reactivity and interaction capabilities of the molecule. | |

| Topological | Topological Polar Surface Area (TPSA) | Influences cell permeability and transport properties. An optimal range is often required. | |

| Hydrophobic | Partition Coefficient (logP) | Crucial for membrane transport and hydrophobic interactions with the target. | |

| Steric | Solvent Accessible Surface Area (SASA) | Relates to the molecule's size and shape, affecting how it fits into a binding pocket. |

A primary goal of QSAR is to develop robust and validated models that can accurately predict the biological activity of novel compounds before they are synthesized. researchgate.netresearchgate.net These predictive models are typically developed using a "training set" of compounds with known activities and then validated using an external "test set" of compounds not used in model generation. researchgate.net

For pyrazole derivatives, QSAR models have been successfully used to screen virtual libraries of compounds and prioritize candidates for synthesis. researchgate.netdergipark.org.tr For example, a QSAR model developed for anti-MES (maximal electroshock-induced seizure) activity was used to screen 101 new pyrazole derivatives, identifying 10 compounds predicted to have improved activity compared to the template molecule. researchgate.netdergipark.org.tr Similarly, 2D-QSAR models for pyrazole derivatives with anticancer activity were used to predict the potency of newly designed molecules, which showed potentially higher activity than existing standard compounds. researchgate.net The application of such predictive models to analogues of this compound would enable a more rational and efficient drug discovery process, focusing synthetic efforts on compounds with the highest probability of success. evitachem.com

Conformational Analysis and Bioactive Conformations in SAR

The biological activity of a molecule is not only dependent on its chemical composition but also on its three-dimensional structure or conformation. carewellpharma.in Conformational analysis investigates the different spatial arrangements of atoms that a molecule can adopt due to rotation around single bonds. Identifying the "bioactive conformation"—the specific shape the molecule assumes when it binds to its biological target—is a critical aspect of SAR.

For this compound, the key flexible bond is between the benzyl group and the pyrazole nitrogen. Rotation around this bond determines the orientation of the 3-fluorophenyl ring relative to the pyrazole core. This orientation can be crucial for fitting into a specific binding pocket and making optimal interactions with amino acid residues.

Computational methods, such as molecular dynamics simulations, can be used to explore the conformational landscape of a molecule. nih.gov These simulations can help identify low-energy, stable conformations and provide insights into how the molecule might behave in a biological environment. For instance, metadynamics analysis has been used to study the different conformational states adopted by proteins when bound to pyrazole derivatives, revealing the dynamic nature of the binding process. nih.gov Understanding the preferred bioactive conformation allows for the design of more rigid analogues that are "pre-organized" for binding, which can lead to a significant increase in potency and selectivity.

Biological Mechanism of Action Studies of 1 3 Fluoro Benzyl 1h Pyrazol 4 Ol Preclinical Investigations

In Vitro Target Identification and Validation

There are no available studies in the scientific literature that identify or validate the in vitro targets of 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol. This includes a lack of data on its potential enzyme inhibition or receptor binding properties.

Cellular Assays for Biological Response and Pathway Modulation

No research has been published detailing the effects of this compound in cellular assays.

Cell-Based Phenotypic Screening

Information regarding cell-based phenotypic screening to determine the biological effects of this compound at the cellular level is not available in the current body of scientific literature.

Gene Expression and Proteomic Profiling

There are no published studies on the gene expression or proteomic profiling of cells treated with this compound. Such studies would be necessary to understand the compound's influence on cellular pathways and protein expression.

Mechanistic Investigations at the Molecular Level

Detailed mechanistic investigations at the molecular level for this compound have not been reported.

Binding Kinetics and Thermodynamics

There is no available data on the binding kinetics and thermodynamics of this compound with any potential biological target.

Allosteric Modulation and Orthosteric Interactions

There is no information available to suggest whether this compound acts as an allosteric modulator or engages in orthosteric interactions with any receptor or enzyme.

Investigation of Biological Selectivity and Specificity of this compound (Preclinical Investigations)

As of the latest available research, specific preclinical investigations into the biological selectivity and specificity of the chemical compound This compound have not been detailed in publicly accessible scientific literature. While the broader class of pyrazole (B372694) derivatives has been the subject of extensive research, leading to the discovery of compounds with a wide array of biological activities, data focusing explicitly on the selectivity profile of this particular molecule is not available.

The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a diverse range of biological targets. nih.govresearchgate.net This versatility has led to the development of numerous pyrazole-containing compounds with activities such as anticancer, anti-inflammatory, antibacterial, and antiviral effects. nih.govnih.govresearchgate.netnih.gov The specific biological activity and selectivity of a pyrazole derivative are highly dependent on the nature and position of its substituents. nih.govfrontiersin.org

For instance, various substituted pyrazole compounds have been investigated for their potential as anticancer agents, with some showing selectivity for certain cancer cell lines. nih.govsemanticscholar.org Research into pyrazole derivatives has identified compounds that act as inhibitors of specific enzymes, such as receptor-interacting protein 1 (RIP1) kinase, which is involved in necroptosis. nih.gov Other studies have explored their potential as anti-inflammatory agents by targeting enzymes like cyclooxygenase (COX). nih.gov

However, without dedicated preclinical studies on This compound , any discussion of its biological selectivity and specificity would be purely speculative. Such investigations would typically involve screening the compound against a panel of related and unrelated biological targets (e.g., a kinase panel or a receptor panel) to determine its potency and identify any off-target effects. The data from these studies are crucial for understanding the compound's potential therapeutic applications and its safety profile.

Given the absence of specific data, a data table detailing the biological selectivity and specificity of This compound cannot be constructed at this time. Further research is required to elucidate the specific biological targets of this compound and to characterize its selectivity profile.

Chemical Derivatization Strategies for 1 3 Fluoro Benzyl 1h Pyrazol 4 Ol

Derivatization for Enhanced Analytical Detection and Separation

Analysis of 1-(3-fluoro-benzyl)-1H-pyrazol-4-ol often requires derivatization to improve its behavior in analytical systems, particularly for chromatography and spectroscopy. The inherent polarity of the hydroxyl group can lead to poor peak shape and low sensitivity.

Volatilization and Stability Improvement for Chromatography

For gas chromatography (GC) analysis, a compound must be volatile and thermally stable to be vaporized without decomposing. The hydroxyl group in this compound makes it polar and prone to hydrogen bonding, which decreases its volatility and can cause it to adsorb to the GC column, leading to poor chromatographic results. researchgate.net Chemical derivatization is employed to cap this reactive group, thereby increasing volatility and thermal stability. researchgate.netnih.gov

Silylation is the most common technique for this purpose. researchgate.netnih.gov The active hydrogen of the hydroxyl group is replaced with a non-polar trimethylsilyl (B98337) (TMS) group. This reaction is typically performed using a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in a suitable solvent like pyridine (B92270) or acetonitrile (B52724). youtube.comresearchgate.net The resulting TMS ether is significantly more volatile and less polar than the parent alcohol, making it ideal for GC-MS analysis. nih.gov This method not only improves chromatographic behavior but also generates a derivative with a characteristic mass spectrum, aiding in its identification. nih.gov

Acylation is another effective strategy. Reagents like trifluoroacetic anhydride (B1165640) (TFAA) can convert the hydroxyl group into a trifluoroacetyl ester. This derivative is also more volatile and can be readily analyzed by GC.

Table 1: Common Derivatization Reagents for GC Analysis

| Reagent Class | Specific Reagent | Derivative Formed | Key Advantages |

|---|---|---|---|

| Silylating Agents | MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl (TMS) Ether | Increases volatility and thermal stability; produces characteristic mass spectra. youtube.com |

| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl (TMS) Ether | Highly reactive, volatile byproducts. | |

| Acylating Agents | TFAA (Trifluoroacetic anhydride) | Trifluoroacetyl Ester | Increases volatility; introduces fluorine atoms for electron capture detection (ECD). |

| Pentafluorobenzoyl Chloride | Pentafluorobenzoyl Ester | Excellent for ECD; enhances sensitivity. |

Chromophore and Fluorophore Tagging for Spectroscopic Detection

For detection in High-Performance Liquid Chromatography (HPLC), the native UV absorbance of this compound may not be sufficient for sensitive detection at low concentrations. Attaching a chromophore (a molecule that absorbs light strongly) or a fluorophore (a molecule that emits light upon excitation) can dramatically enhance detection limits. The hydroxyl group serves as a convenient handle for these tagging reactions.

Chromophore Tagging: A classic reagent for derivatizing hydroxyl groups for UV detection is benzoyl chloride or its analogues. The reaction forms a benzoate (B1203000) ester, which has a strong UV absorbance due to the conjugated phenyl ring system, allowing for sensitive detection by HPLC-UV.

Fluorophore Tagging: For even greater sensitivity, fluorescent tags can be introduced. Pyrazoline derivatives, for instance, are known to exhibit blue fluorescence and have high quantum yields, making them suitable for creating fluorescent probes. nih.gov Reagents like dansyl chloride or fluorescamine (B152294) can react with the hydroxyl group (often after conversion to a more reactive intermediate) to yield a highly fluorescent derivative. This allows for detection at picomolar or even femtomolar concentrations using an HPLC system equipped with a fluorescence detector. The development of pyrazole-based fluorescent probes is an active area of research, with applications in bioimaging and sensing. researchgate.net

Functional Group Modifications for Specific Applications (e.g., Prodrug Design, Affinity Probes)

Beyond analytical enhancement, derivatization of this compound can impart new biological functions, turning the molecule into a tool for pharmaceutical research or chemical biology. researchgate.net

Prodrug Design: A prodrug is an inactive or less active form of a drug that is metabolized into the active form within the body. The hydroxyl group of the pyrazole (B372694) can be esterified with a carboxylic acid to create a prodrug. researchgate.net This modification can improve properties such as oral bioavailability, membrane permeability, or solubility. Once absorbed, cellular enzymes like esterases can hydrolyze the ester bond, releasing the active this compound at the target site. This strategy is widely used to improve the therapeutic profiles of drugs containing hydroxyl groups. researchgate.net

Affinity Probes: To identify the biological targets of a compound, it can be converted into an affinity probe. This involves attaching a reactive functional group or a reporter tag (like biotin) to the molecule. The hydroxyl group is an ideal site for introducing a linker arm, which can then be attached to biotin (B1667282) or a photo-reactive group. These probes can be used in "pull-down" experiments to isolate and identify binding partners from cell lysates, providing crucial insights into the compound's mechanism of action. The synthesis of pyrazole-based compounds with specific functionalities for use in drug discovery and as biological probes is a well-established field. nih.govnih.govresearchgate.net

Optimization of Derivatization Reaction Conditions

The success of any derivatization strategy hinges on the optimization of reaction conditions to ensure high yield, specificity, and reproducibility. nih.govangolaonline.netresearchgate.net

For silylation reactions , key parameters to optimize include the choice of reagent, solvent, catalyst, and temperature. While MSTFA is a powerful silylating agent, its reactivity can be enhanced by using a catalyst like N-methylimidazole. nih.gov The reaction is typically carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) under anhydrous conditions to prevent hydrolysis of the reagent and product. researchgate.net Reactions are often gently heated (e.g., 60-80°C) to drive them to completion. acs.org

For esterification reactions , such as those used in prodrug synthesis or chromophore tagging, conditions depend on the specific reagents. organic-chemistry.org When reacting the pyrazol-4-ol with a carboxylic acid, a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) is often used to facilitate the reaction. Alternatively, the more reactive acid chloride can be used in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) to neutralize the HCl byproduct. Optimization involves controlling the stoichiometry of the reagents, reaction time, and temperature to maximize the yield of the desired ester while minimizing side reactions. acs.org

Table 2: Example of Optimized Conditions for Silylation

| Parameter | Condition | Rationale |

|---|---|---|

| Silylating Agent | MSTFA + 1% TMCS | Highly reactive combination; TMCS acts as a catalyst. |

| Solvent | Pyridine or Acetonitrile | Aprotic solvent that dissolves reactants and acts as an acid scavenger. youtube.com |

| Temperature | 60-80 °C | Ensures the reaction proceeds to completion in a reasonable timeframe (e.g., 30-60 min). acs.org |

| Atmosphere | Anhydrous (e.g., under Nitrogen) | Prevents moisture from hydrolyzing the silylating agent and the silylated product. nih.gov |

Characterization of Derivatized Products

After derivatization, it is crucial to confirm the structure and purity of the newly formed compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structural elucidation.

¹H NMR: The formation of a derivative at the hydroxyl group is confirmed by the disappearance of the characteristic broad singlet for the -OH proton. New signals corresponding to the protons of the added group (e.g., the nine equivalent protons of a TMS group, typically appearing as a sharp singlet around 0.2 ppm) will appear. mdpi.com

¹³C NMR: The carbon atom attached to the oxygen (C4 of the pyrazole ring) will show a significant shift in its resonance upon derivatization. researchgate.net New carbon signals from the derivatizing agent will also be present.

¹⁹F NMR: This technique is particularly useful for this molecule, as it can confirm that the fluorobenzyl group remains intact during the reaction.

Mass Spectrometry (MS): MS provides the molecular weight of the derivatized product. The molecular ion peak (M+) will correspond to the mass of the parent compound plus the mass of the added group, minus the mass of the replaced hydrogen. The fragmentation pattern can also provide structural confirmation. For example, TMS-ethers often show a characteristic loss of a methyl group (M-15).

Infrared (IR) Spectroscopy: IR spectroscopy confirms the functional group transformation. The broad absorption band corresponding to the O-H stretch of the starting material (typically around 3200-3600 cm⁻¹) will be absent in the spectrum of the purified product. researchgate.netchemicalbook.com New bands will appear, such as a strong C=O stretching band (around 1700-1750 cm⁻¹) for an ester derivative. researchgate.net

Chromatography: Techniques like Thin Layer Chromatography (TLC), GC, and HPLC are used to assess the purity of the derivatized product and to separate it from any unreacted starting material or byproducts.

Advanced Applications and Interdisciplinary Research Involving 1 3 Fluoro Benzyl 1h Pyrazol 4 Ol

Role in Chemical Biology Research Tools

The pyrazole (B372694) scaffold is a versatile platform for the design of chemical probes to investigate biological systems. While direct research on 1-(3-Fluoro-benzyl)-1H-pyrazol-4-ol as a chemical biology tool is emerging, the broader class of pyrazole derivatives has seen significant application, particularly as fluorescent probes. nih.govresearchgate.netnih.gov The inherent fluorescence of some pyrazoline derivatives, which can be modulated by their substitution pattern, makes them valuable for imaging and sensing applications. nih.gov For instance, pyrazole-based fluorescent probes have been developed for tracking mitochondria and nucleoli in live cells, highlighting the potential of this scaffold in cellular imaging. mdpi.com

The 3-fluoro-benzyl moiety of the title compound can influence its lipophilicity and interaction with biological macromolecules, properties that are critical for the development of targeted chemical probes. The pyrazol-4-ol core itself can participate in hydrogen bonding and metal coordination, suggesting that derivatives of this compound could be engineered as sensors for specific ions or biomolecules. researchgate.net The development of such tools would enable researchers to visualize and study complex biological processes in real-time.

Table 1: Potential Applications of Pyrazole Derivatives as Chemical Biology Tools

| Application Area | Description | Key Structural Features |

| Fluorescent Probes | Used for cellular imaging and sensing of biological molecules or ions. | Extended conjugation, presence of fluorophores, and specific binding motifs. |

| Chemical Probes | Utilized to study the function and localization of proteins and other biomolecules. | High selectivity and affinity for the target, often with a reporter tag. |

| Ion Sensors | Designed to detect and quantify specific metal ions in biological systems. | Chelating groups capable of coordinating with the target ion, leading to a detectable signal change. |

Contributions to Medicinal Chemistry beyond Lead Identification

The pyrazole nucleus is a well-established privileged scaffold in medicinal chemistry, with numerous approved drugs containing this moiety. nih.govnih.gov While the primary focus is often on identifying lead compounds with direct therapeutic activity, derivatives of this compound offer contributions that extend beyond this initial stage of drug discovery. The fluorinated benzyl (B1604629) group can enhance metabolic stability and improve pharmacokinetic properties, making it a valuable substituent in drug design. nih.gov

Furthermore, the pyrazol-4-ol scaffold can be elaborated to explore structure-activity relationships (SAR) in a more nuanced manner. By systematically modifying the substituents on the pyrazole ring and the benzyl group, medicinal chemists can fine-tune the compound's selectivity for a particular biological target, thereby reducing off-target effects. For example, 1-benzyl-1H-pyrazole derivatives have been investigated as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a target implicated in necroptosis. nih.gov This demonstrates the utility of this scaffold in developing inhibitors for specific signaling pathways involved in disease.

The pyrazole core is also found in numerous kinase inhibitors, and understanding how modifications to the this compound structure affect kinase binding can provide valuable insights for the design of next-generation therapeutics. mdpi.comed.ac.uk

Table 2: Selected Research on Bioactive Pyrazole Derivatives

| Compound Class | Biological Target/Activity | Reference |

| 1-Benzyl-1H-pyrazole derivatives | RIP1 Kinase Inhibitors | nih.gov |

| Pyrazole-based compounds | p53-MDM2 Binding Inhibitors | nih.gov |

| Pyrazole derivatives containing thiourea | EGFR Kinase Inhibitors | nih.gov |

| 1,3,4-Trisubstituted Pyrazoles | Anticancer activity against various cell lines | mdpi.com |

Potential in Materials Science and Functional Molecule Design

The unique electronic and structural properties of pyrazole derivatives make them attractive candidates for the development of novel materials and functional molecules. The aromatic nature of the pyrazole ring, combined with the potential for substitution, allows for the tuning of photophysical and electronic properties. globalresearchonline.netwikipedia.org Although specific research on this compound in materials science is limited, related pyrazole-containing compounds have been explored for various applications.

For instance, pyrazole derivatives have been incorporated into coordination polymers and metal-organic frameworks (MOFs), which have potential applications in gas storage, catalysis, and sensing. nih.gov The nitrogen atoms of the pyrazole ring can act as ligands for metal ions, facilitating the assembly of these complex structures. lifechemicals.com Furthermore, the fluorescence properties of some pyrazole derivatives suggest their potential use in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. mdpi.com The introduction of a fluorine atom in the benzyl group of this compound could further influence the electronic properties and intermolecular interactions, which are critical for the performance of such materials.

Integration with High-Throughput Technologies and Automation

The demand for new bioactive compounds and functional materials has driven the adoption of high-throughput synthesis and screening technologies. The pyrazole scaffold is well-suited for combinatorial chemistry approaches, allowing for the rapid generation of large libraries of diverse derivatives. nih.govacs.org Automated synthesis platforms can be employed to efficiently produce a wide range of analogs of this compound by varying the substituents on both the pyrazole and benzyl rings. nih.gov